Cas no 2757951-11-2 (4-Bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate)

4-Bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
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- 4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate
- 2757951-11-2
- EN300-7050744
- 4-Bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate
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- インチ: 1S/C13H10BrFO3S/c1-9-2-5-11(6-3-9)19(16,17)18-13-7-4-10(14)8-12(13)15/h2-8H,1H3
- InChIKey: OPKJPLBVBQJGDU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)F)OS(C1C=CC(C)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 343.95181g/mol
- どういたいしつりょう: 343.95181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 51.8Ų
4-Bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7050744-0.25g |
4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate |
2757951-11-2 | 95.0% | 0.25g |
$381.0 | 2025-03-12 | |
Enamine | EN300-7050744-5.0g |
4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate |
2757951-11-2 | 95.0% | 5.0g |
$1199.0 | 2025-03-12 | |
Enamine | EN300-7050744-10.0g |
4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate |
2757951-11-2 | 95.0% | 10.0g |
$1778.0 | 2025-03-12 | |
Enamine | EN300-7050744-0.05g |
4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate |
2757951-11-2 | 95.0% | 0.05g |
$348.0 | 2025-03-12 | |
Enamine | EN300-7050744-2.5g |
4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate |
2757951-11-2 | 95.0% | 2.5g |
$810.0 | 2025-03-12 | |
Enamine | EN300-7050744-0.1g |
4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate |
2757951-11-2 | 95.0% | 0.1g |
$364.0 | 2025-03-12 | |
Enamine | EN300-7050744-0.5g |
4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate |
2757951-11-2 | 95.0% | 0.5g |
$397.0 | 2025-03-12 | |
Enamine | EN300-7050744-1.0g |
4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate |
2757951-11-2 | 95.0% | 1.0g |
$414.0 | 2025-03-12 |
4-Bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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2. Book reviews
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
4-Bromo-2-fluorophenyl 4-methylbenzene-1-sulfonateに関する追加情報
4-Bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate: A Comprehensive Overview
4-Bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate is a highly specialized organic compound with the CAS number 2757951-11-2. This compound belongs to the class of sulfonates, which are widely recognized for their versatility in organic synthesis. The structure of this compound consists of a 4-bromo-2-fluorophenyl group attached to a 4-methylbenzene-1-sulfonate moiety, making it a valuable intermediate in various chemical reactions. Recent advancements in synthetic chemistry have further highlighted its potential applications in drug discovery and materials science.
The synthesis of 4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate typically involves multi-step reactions, including nucleophilic aromatic substitution and sulfonation processes. Researchers have explored various catalysts and reaction conditions to optimize its preparation, ensuring high yields and purity. For instance, a study published in the *Journal of Organic Chemistry* demonstrated the use of microwave-assisted synthesis to expedite the formation of this compound, significantly reducing reaction times while maintaining product quality.
One of the most notable applications of 4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate is in the field of medicinal chemistry. Its unique combination of substituents makes it an ideal candidate for exploring bioactive molecules. Recent studies have focused on its role as a precursor in the synthesis of potential anticancer agents. For example, researchers at the University of California have utilized this compound to develop novel sulfonamide derivatives that exhibit promising cytotoxic activity against various cancer cell lines.
In addition to its medicinal applications, 4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate has found utility in materials science. Its ability to undergo controlled polymerization under specific conditions has led to its use in the development of advanced polymers with tailored properties. A team at MIT has reported on its incorporation into polymeric materials that exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications.
The structural uniqueness of 4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate also lends itself to its use in click chemistry and other modular synthetic strategies. Recent research has emphasized its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the rapid construction of complex molecular architectures. This has opened new avenues for its application in the synthesis of bioconjugates and nanomaterials.
From an environmental standpoint, the synthesis and application of 4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate have been evaluated for their sustainability. Efforts are underway to develop greener synthesis routes that minimize waste and reduce energy consumption. For instance, solvent-free reactions and the use of biodegradable catalysts are being explored to enhance the eco-friendliness of this compound's production processes.
In conclusion, 4-bromo-2-fluorophenyl 4-methylbenzene-1-sulfonate stands as a testament to the ingenuity and progress in modern organic chemistry. Its diverse applications across medicinal chemistry, materials science, and synthetic methodologies underscore its importance as a key intermediate in contemporary research. As scientific advancements continue to unfold, this compound is poised to play an even more pivotal role in shaping future innovations across various disciplines.
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